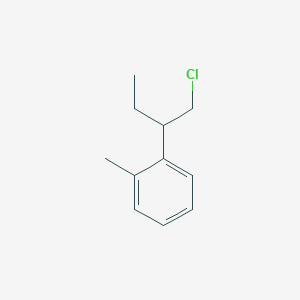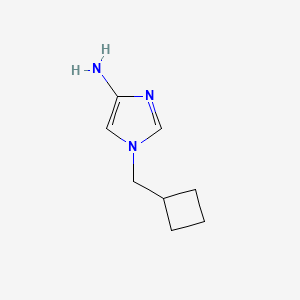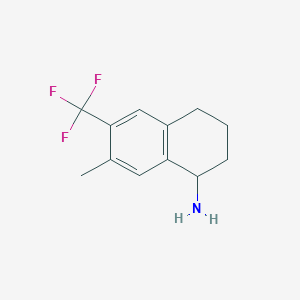
2-Cyclohexylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylthiazole-5-carboxamide is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclohexyl group at the 2-position and a carboxamide group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylthiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1-(cyclohexyl)ethanone with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclohexylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiazoles.
Aplicaciones Científicas De Investigación
2-Cyclohexylthiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylthiazole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, its anticancer activity may be due to the inhibition of enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Comparison: 2-Cyclohexylthiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. Its cyclohexyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C10H14N2OS |
|---|---|
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
2-cyclohexyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C10H14N2OS/c11-9(13)8-6-12-10(14-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,13) |
Clave InChI |
ULITWBXKIMBQNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC=C(S2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)

methanol](/img/structure/B13152259.png)


![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)

![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)
![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)




